3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide
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Overview
Description
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide is a nitrogen-rich compound known for its potential applications in various scientific fields. This compound is characterized by its high nitrogen content, making it a valuable candidate for energetic materials and other specialized applications.
Preparation Methods
The synthesis of 3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide typically involves the reaction of hydrazine derivatives with triazine precursors. One common method includes the cyclization of hydrazine with cyanuric chloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with an emphasis on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are being explored to enhance production efficiency.
Chemical Reactions Analysis
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazine groups are replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-rich compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is being investigated for use in the production of high-energy materials, such as explosives and propellants, due to its energetic properties[][3].
Mechanism of Action
The mechanism of action of 3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes .
Comparison with Similar Compounds
3,5-Dihydrazinyl-1,2,4-triazine-6-carbohydrazide can be compared with other nitrogen-rich compounds such as:
1,3,5-Triazine derivatives: These compounds share a similar triazine core but differ in their substituent groups, leading to variations in their chemical and physical properties.
Tetrazine derivatives: These compounds have a higher nitrogen content and are often used in similar applications, such as energetic materials and biochemical research.
The uniqueness of this compound lies in its specific combination of hydrazine and triazine functionalities, which confer distinct reactivity and stability characteristics .
Properties
CAS No. |
31234-47-6 |
---|---|
Molecular Formula |
C4H9N9O |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
3,5-dihydrazinyl-1,2,4-triazine-6-carbohydrazide |
InChI |
InChI=1S/C4H9N9O/c5-9-2-1(3(14)10-6)12-13-4(8-2)11-7/h5-7H2,(H,10,14)(H2,8,9,11,13) |
InChI Key |
PUZVQZHWPNOSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=N1)NN)NN)C(=O)NN |
Origin of Product |
United States |
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